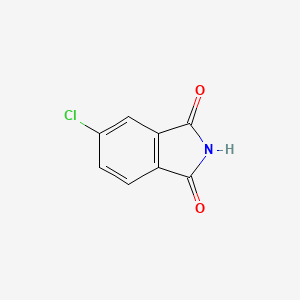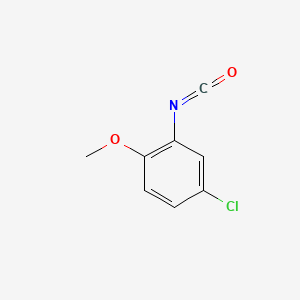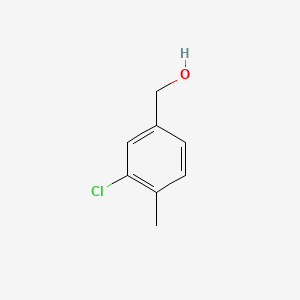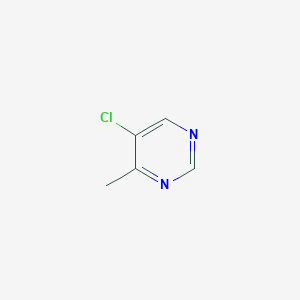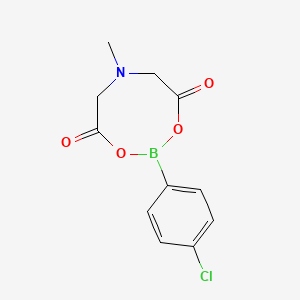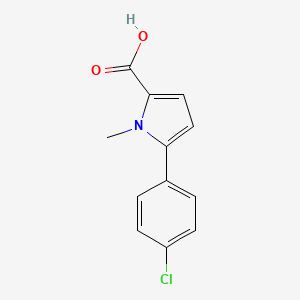
1-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
概要
説明
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and stability. It may also include spectroscopic properties .科学的研究の応用
Antibacterial and Antifungal Activities
1-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one and its derivatives have shown significant biological activity against various standard strains of bacteria and fungi. This includes the design and synthesis of novel analogs that have been tested for antimicrobial and antifungal activity, demonstrating their potential in addressing infections and diseases caused by such microorganisms (ANISETTI & Reddy, 2012).
Enhancement of Serum HDL-Cholesterol
Compounds derived from this compound have been shown to increase high-density lipoprotein (HDL) cholesterol, which is beneficial for cardiovascular health. This includes the study of various derivatives and their effects on lipid profiles in animal models, providing insights into potential therapeutic applications (Elokdah et al., 2000).
Crystal Structure Analysis
The crystal structure of various derivatives of this compound has been extensively studied. These studies are crucial for understanding the molecular geometry and potential interactions of these compounds, which is important for their application in pharmaceuticals and materials science (Sharma et al., 2019).
Nucleophilic Reactivity
Research has been conducted on the nucleophilic reactivity of derivatives of this compound. This includes their reactions with various electrophilic reagents, contributing to the field of organic chemistry and synthesis (Mlostoń et al., 2008).
Microwave-Assisted Synthesis
The microwave-assisted synthesis of certain derivatives of this compound has been explored, highlighting an efficient method for the preparation of these compounds. This approach may offer a faster and more energy-efficient synthesis method, which is advantageous in pharmaceutical manufacturing (Saberi et al., 2009).
Cytotoxicity Testing
Some derivatives have been tested for cytotoxicity, showing potential as anticancer agents. This includes their effect on human cancer cell lines, providing a basis for further research into their use in cancer therapy (Balewski et al., 2020).
作用機序
Target of Action
Similar compounds have been known to target various receptors and enzymes in the body .
Mode of Action
Based on its structural similarity to other compounds, it might interact with its targets causing conformational changes that could lead to altered biological functions .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Similar compounds have shown varied pharmacokinetic properties, influencing their bioavailability .
Result of Action
Compounds with similar structures have been known to induce a range of molecular and cellular effects .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
1-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one plays a pivotal role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . These interactions can modulate the activity of these enzymes, thereby affecting the overall oxidative balance within cells. Additionally, this compound can bind to specific proteins, altering their conformation and function, which can have downstream effects on various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses and oxidative stress . By altering the activity of key signaling molecules, this compound can impact cell proliferation, apoptosis, and other critical cellular functions. These effects are particularly relevant in the context of diseases characterized by dysregulated cell signaling and metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can be influenced by factors such as concentration, exposure duration, and the specific cellular context. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, highlighting the importance of considering temporal dynamics in experimental designs.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound can exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it may induce toxic or adverse effects, including cellular damage and impaired organ function. Studies have identified specific dosage thresholds beyond which the compound’s effects shift from therapeutic to toxic, underscoring the need for careful dosage optimization in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity. Understanding the specific metabolic pathways and the role of various enzymes in these processes is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the compound’s localization, accumulation, and overall bioactivity. For instance, binding to certain transporters can facilitate the compound’s entry into specific cellular compartments, where it can exert its effects. Additionally, the distribution of this compound within tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is a critical determinant of its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical effects. For example, nuclear localization may enhance the compound’s ability to modulate gene expression, while mitochondrial localization could impact cellular energy metabolism.
特性
IUPAC Name |
3-(4-chlorophenyl)-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2OS/c10-6-1-3-7(4-2-6)12-8(13)5-11-9(12)14/h1-4H,5H2,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKZSOCWOZJBCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)N1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363365 | |
| Record name | 3-(4-chlorophenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55327-43-0 | |
| Record name | 3-(4-chlorophenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



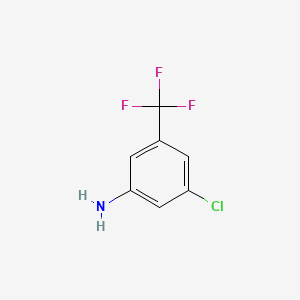
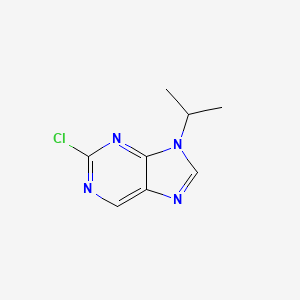
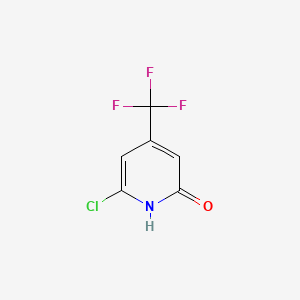

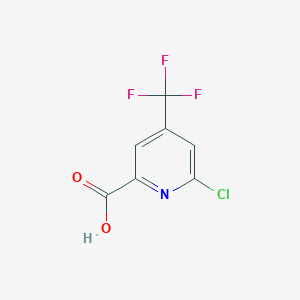
![1-[(6-Chloro-3-pyridinyl)methyl]dihydro-1H-pyrrole-2,5-dione](/img/structure/B3024748.png)
![6-chloro-3,3,7-trimethyl-2H-[1,3]oxazolo[3,2-a]pyrimidin-5-one](/img/structure/B3024753.png)

